2-Ethoxy-5-methylbenzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

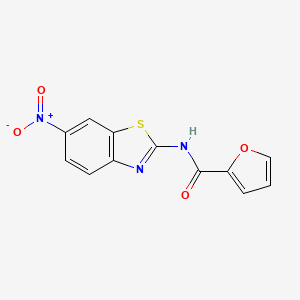

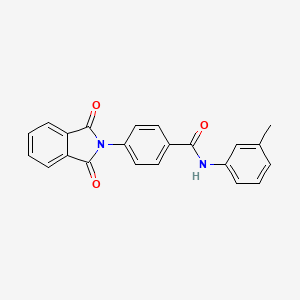

2-Ethoxy-5-methylbenzene-1,4-diamine, also known as Ethoxymethylbenzene diamine, is an aromatic amine that is derived from benzene. It has a molecular weight of 166.22 .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-methylbenzene-1,4-diamine can be represented by the InChI code:1S/C9H14N2O/c1-3-12-9-5-7 (10)6 (2)4-8 (9)11/h4-5H,3,10-11H2,1-2H3 . This indicates that the compound has a benzene ring with two amine groups (NH2) and one ethoxy group (C2H5O) attached to it. Chemical Reactions Analysis

The chemical reactions of 2-Ethoxy-5-methylbenzene-1,4-diamine are likely to involve its amine groups. Amines can undergo a variety of reactions, including electrophilic aromatic substitution . The exact reactions would depend on the specific conditions and reactants involved.Physical And Chemical Properties Analysis

2-Ethoxy-5-methylbenzene-1,4-diamine is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Material Properties

Polyimide Synthesis : 2-Ethoxy-5-methylbenzene-1,4-diamine is used in the synthesis of polyimides with azomethine functionality, contributing to the creation of high-performance engineering plastics. These polyimides are characterized by their amorphous nature, solubility in various solvents, and high thermal stability, making them suitable for engineering applications (Iqbal, Khosa, Jamal, & Hamid, 2015).

Density and Viscosity Measurements : This compound is also involved in studies measuring densities and viscosities of binary mixtures with other chemicals, providing insights into solute-solvent interactions and structural factors influencing these properties (Zhu, Han, Liu, & Ma, 2014).

Schiff Base Ligand Synthesis : It acts as a precursor in the creation of Schiff base ligands for Ni(II) and Pd(II) complexes, aiding in the study of electronic transitions and molecular interactions through spectroscopic and theoretical methods (Kargar et al., 2019).

Corrosion Inhibition : Research into novel Schiff bases derived from this compound has shown potential for corrosion inhibition in mild steel, contributing to industrial applications in steel protection (Singh & Quraishi, 2016).

Ionophore Development : Studies have demonstrated the use of derivatives of 2-Ethoxy-5-methylbenzene-1,4-diamine as ionophores for potentiometric determination of specific ions, showing potential in analytical chemistry (Soleymanpour, Rad, & Niknam, 2006).

Ullmann Coupling Reaction : This compound is used in the Ullmann coupling reaction to synthesize other complex molecules, aiding in the advancement of organic synthesis methods (Narayanan & Haridas, 2013).

Applications in Polymer Science

Fluorinated Polyimide Synthesis : It plays a crucial role in the development of fluorinated polyimides, which have improved solubility, lower color intensity, and robust thermal properties, useful in various industrial applications (Yang & Hsiao, 2004).

Polyimide Films with Oxyethylene Units : Derivatives of this compound are used in creating polyimides containing oxyethylene units, leading to films with unique properties like good solubility and thermal stability, relevant for electronic and aerospace industries (Feld, Ramalingam, & Harris, 1983).

Semifluorinated Poly(Ether Amide) Synthesis : The compound aids in synthesizing polyamides for gas separation membranes, showing high permeability and selectivity for specific gases, important in environmental and industrial applications (Bandyopadhyay et al., 2013).

Safety and Hazards

The safety information available indicates that 2-Ethoxy-5-methylbenzene-1,4-diamine may pose certain hazards. The compound has been assigned the GHS pictograms GHS07 and GHS08, indicating that it may cause harm if swallowed or inhaled, may cause skin or eye irritation, and may cause allergic skin reactions .

Mecanismo De Acción

Target of Action

Similar diamine-based compounds have been known to inhibit copper-containing amine oxidases and flavoprotein polyamine oxidases .

Mode of Action

This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

Inhibition of amine oxidases can impact a variety of physiological processes, including cell growth, differentiation, and apoptosis .

Result of Action

The inhibition of amine oxidases can potentially lead to alterations in cellular growth and differentiation, and may also influence apoptotic processes .

Propiedades

IUPAC Name |

2-ethoxy-5-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-12-9-5-7(10)6(2)4-8(9)11/h4-5H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKXTLDENNZSAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-methylbenzene-1,4-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2369404.png)

![8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2369407.png)

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-ethylindoline-2-carboxamide](/img/structure/B2369408.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2369412.png)

![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2369413.png)

![2-Hydroxy-3-methyl-5-[3-(1,2,4-triazol-1-yl)azetidine-1-carbonyl]benzaldehyde](/img/structure/B2369414.png)

![N-(tert-butyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2369415.png)

![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)

![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)

![N-(o-tolyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2369420.png)